molecular formula C6H9NO3 B1609046 Methyl 2-oxopyrrolidine-3-carboxylate CAS No. 22049-95-2

Methyl 2-oxopyrrolidine-3-carboxylate

Cat. No.: B1609046
CAS No.: 22049-95-2
M. Wt: 143.14 g/mol
InChI Key: BFDDWABERUPPIN-UHFFFAOYSA-N
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Description

Methyl 2-oxopyrrolidine-3-carboxylate is a chemical compound with the molecular formula C6H9NO3 It is a derivative of pyrrolidine, a five-membered lactam ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-oxopyrrolidine-3-carboxylate can be synthesized through several methods. One common approach involves the reaction of pyrrolidine-2,3-dione with methanol in the presence of a catalyst. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.

Another method involves the Michael addition of methyl acrylate to pyrrolidine-2-one, followed by cyclization and esterification. This route provides a high yield of the desired product and is often used in industrial settings.

Industrial Production Methods

In industrial production, the synthesis of this compound often involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. Catalysts such as p-toluenesulfonic acid or sulfuric acid are commonly used to facilitate the esterification process. The final product is typically isolated through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-oxopyrrolidine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted pyrrolidine derivatives.

Scientific Research Applications

Methyl 2-oxopyrrolidine-3-carboxylate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: It serves as an intermediate in the synthesis of drugs, particularly those targeting neurological disorders.

    Industry: Used in the production of polymers and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-oxopiperidine-3-carboxylate: Similar structure but with a six-membered ring.

    Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate: An ethyl ester derivative with similar reactivity.

    Pyrrolidine-2,3-dione: A precursor in the synthesis of methyl 2-oxopyrrolidine-3-carboxylate.

Uniqueness

This compound is unique due to its five-membered lactam ring, which imparts specific reactivity and stability. Its ester functional group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

methyl 2-oxopyrrolidine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NO3/c1-10-6(9)4-2-3-7-5(4)8/h4H,2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFDDWABERUPPIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CCNC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50406179
Record name Methyl 2-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

143.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22049-95-2
Record name Methyl 2-oxopyrrolidine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50406179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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